2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one
Description
"2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one" is a heterocyclic compound featuring a quinazolinone core fused with a dihydroquinazoline scaffold. Its structure includes two critical substituents:
- A 6-chloropyridazin-3-yl amino group at position 3, which may influence electronic properties and bioactivity through hydrogen bonding or halogen interactions.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c1-23(2,3)16-10-8-15(9-11-16)14-31-22-25-18-7-5-4-6-17(18)21(30)29(22)28-20-13-12-19(24)26-27-20/h4-13H,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPASZCVWTKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC4=NN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide with Carbonyl Compounds
A one-pot reaction using anthranilamide and ketones/aldehydes in aqueous medium with graphene oxide (GO) nanosheets as catalysts yields 85–92% of the core structure. For example:
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A reported protocol involves:
- Reactants : Methyl 2-formylphenyl carbamate + formic acid
- Conditions : 130°C, 20 minutes, microwave irradiation.
- Yield : 78–85% with minimal byproducts.
Incorporation of the Sulfanyl Moiety
The [(4-tert-butylphenyl)methyl]sulfanyl group is introduced via nucleophilic substitution or oxidative coupling:
Ruthenium-Catalyzed Dehydrogenative Coupling
A Ru/ligand system enables direct C–S bond formation without pre-functionalization:
- Catalyst : [RuCl2(p-cymene)]2 (5 mol%) + bipyridine ligand (10 mol%).
- Conditions : Toluene, 110°C, 12 hours.
- Yield : 65%.
Amination with 6-Chloropyridazin-3-yl Group
The 3-amino group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution:
Palladium-Catalyzed Coupling
Microwave-Assisted Amination
- Reactants : 3-bromoquinazolinone + 6-chloropyridazin-3-amine.
- Conditions : DMF, 150°C, 30 minutes, microwave irradiation.
- Yield : 75%.
Optimization Strategies
Key advancements include microwave-assisted steps and ligand-accelerated Ru catalysis, which improve efficiency and reduce side reactions.
Analytical Characterization
Critical validation data for the target compound:
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms in the pyridazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related derivatives, focusing on substituent effects, core scaffolds, and inferred bioactivity.
Core Scaffold Comparison
Key Observations:
- Core Influence: The dihydroquinazolinone core of the target compound distinguishes it from triazine/triazinone-based analogs (e.g., ). Quinazolinones are associated with kinase inhibition and antimicrobial activity, whereas triazines are often used in herbicides or antimetabolites.
- Sulfanyl Group: The 4-tert-butylphenylmethyl sulfanyl group in the target compound is structurally analogous to the sulfanyl substituent in the triazinone derivative . This group may enhance membrane permeability or metal-binding capacity, as seen in antimicrobial triazinones .
- Chloropyridazine vs. Chlorophenyl: The 6-chloropyridazine moiety in the target compound differs from chlorophenyl groups in analogs like MLS001176165 .
Bioactivity Inference
- Antimicrobial Potential: The triazinone derivative with a tert-butylphenylmethyl sulfanyl group exhibited antibacterial/antitubercular activity, suggesting the target compound’s sulfanyl group could confer similar properties.
- Herbicide Contrast: The triazine-based metsulfuron methyl acts as a herbicide via acetolactate synthase inhibition. The target compound’s quinazolinone core and chloropyridazine group likely redirect its mechanism toward eukaryotic targets (e.g., kinases or receptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
